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Abstract

PS10, chemically identified as 2-[(2,4-dihydroxyphenyl)sulfonyl]isoindoline-4,6-diol, is a potent,
ATP-competitive pan-inhibitor of pyruvate dehydrogenase kinase (PDK) isoforms, with a
notable affinity for PDK2. By inhibiting PDK, PS10 prevents the phosphorylation and
subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This action enhances
PDC activity, promoting a metabolic shift from glycolysis towards glucose oxidation. Preclinical
studies in diet-induced obese mice have demonstrated PS10's potential in improving glucose
tolerance and reducing hepatic steatosis, positioning it as a promising therapeutic candidate for
metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. This
document provides a comprehensive technical overview of PS10, including its chemical
properties, mechanism of action, available preclinical data, and detailed experimental
protocols.

Chemical Properties and Structure

PS10 was developed through a structure-guided design approach, modifying a known Hsp90
inhibitor to enhance its selectivity and potency for PDKs.[1]
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Property Value Reference
2-[(2,4-

Chemical Name dihydroxyphenyl)sulfonyljisoin [2]
doline-4,6-diol

CAS Number 1564265-82-2 [2]

Molecular Formula C14H13NO6S [2]

Molecular Weight 323.32 g/mol [2]

Appearance White to beige powder [2]

Solubility Soluble in DMSO (2 mg/mL) [2]

Mechanism of Action

PS10 functions as a potent, ATP-competitive inhibitor of all four pyruvate dehydrogenase
kinase (PDK) isoforms.[1] It binds to the ATP-binding pocket of PDK, preventing the
phosphorylation of the E1a subunit of the Pyruvate Dehydrogenase Complex (PDC).[2] The
PDC is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid
(TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[1] In many metabolic
diseases, such as type 2 diabetes and obesity, PDKs are upregulated, leading to the inhibition
of PDC, impaired glucose oxidation, and a shift towards glycolysis.[2] By inhibiting PDK, PS10
restores PDC activity, thereby promoting glucose oxidation and improving overall glucose
homeostasis.[1][2]
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Figure 1: Mechanism of action of PS10 on the Pyruvate Dehydrogenase Complex.

Preclinical Data
In Vitro Activity

PS10 has been shown to inhibit all four PDK isoforms with varying potency. It exhibits a
particularly high affinity for PDK2.[2]

Binding Affinity

Target ICs0 (M) (K_d) Reference
PDK1 21.3 Not Reported [3]

PDK2 0.8 239 nM [2][3]

PDK3 2.1 Not Reported [3]

PDK4 0.76 Not Reported [3]

Hsp90 Not Reported 47 uM [3]

In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse
Model

A single intraperitoneal injection of PS10 (70 mg/kg) in diet-induced obese mice resulted in a
significant increase in PDC activity in various tissues.[3]

Fold Increase in PDC

Tissue Activity Reference
Heart 11-fold [3]
Liver 23-fold [3]
Kidney 1.4-fold [3]
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Four weeks of daily intraperitoneal injections of PS10 (70 mg/kg) significantly improved glucose

tolerance in diet-induced obese mice.[3]

Baseline Peak
Treatment . Glucose at
Dosing Glucose (0 Glucose (30 . Reference
Group . . 120 min
min) min)
Vehicle
~200 mg/dL ~482 mg/dL ~210 mg/dL [3]
Control
70
PS10 mg/kg/day, ~168 mg/dL ~312 mg/dL ~163 mg/dL [3]
i.p.

Prolonged treatment with PS10 has been shown to notably lessen hepatic steatosis in diet-

induced obese mice.[2] Quantitative data on the specific reduction in liver triglycerides or other

markers of steatosis are not detailed in the currently available literature.

Experimental Protocols

In Vitro PDK Inhibition Assay

This protocol outlines a general method for determining the 1Cso of PS10 against PDK

isoforms.

Materials:

PDC Ela subunit (substrate)

o« ATP

PS10

DMSO

Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgClz, 2 mM DTT)
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o 384-well plates
o Plate reader
Procedure:

o Compound Preparation: Prepare a stock solution of PS10 in DMSO. Create a serial dilution
of the PS10 stock solution in kinase assay buffer. The final DMSO concentration should be
kept below 1%.

o Enzyme and Substrate Preparation: Dilute the recombinant PDK enzyme and the PDC Ela
substrate to their working concentrations in the kinase assay buffer.

o Assay Reaction:

o Add 5 pL of the diluted PS10 or vehicle control (DMSO in assay buffer) to the wells of a
384-well plate.

o Add 5 pL of the diluted PDK enzyme to each well.
o Incubate at room temperature for 15-30 minutes to allow for compound-enzyme binding.

o Initiate the kinase reaction by adding 10 pL of a pre-mixed solution of the PDC Ela
substrate and ATP.

o Incubate the plate at 30°C for 60-120 minutes.

» Detection: Stop the reaction and measure the kinase activity. This can be done using various
methods, such as radiometric assays measuring the incorporation of 32P-ATP into the
substrate or luminescence-based assays measuring the amount of ATP consumed.

o Data Analysis: Calculate the percent inhibition for each PS10 concentration relative to the
vehicle control. Plot the percent inhibition against the logarithm of the PS10 concentration
and fit the data to a four-parameter logistic equation to determine the 1Cso value.
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Figure 2: Experimental workflow for the in vitro PDK inhibition assay.
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In Vivo Glucose Tolerance Test in Mice

Animal Model: Diet-induced obese (DIO) mice.
Compound Administration:

e Preparation: Dissolve PS10 in 100% DMSO to create a stock solution. For injection, dilute
the stock solution to a final concentration of 10% DMSO in an aqueous solution containing
17.5% (w/v) (2-hydroxypropyl)-B-cyclodextrin.

e Dosing: Administer PS10 at 70 mg/kg via intraperitoneal (i.p.) injection.
o Treatment Duration: Daily injections for 4 weeks.

Procedure:

Fast the mice overnight (approximately 16 hours) with free access to water.

e Record the body weight of each mouse.

e Measure the baseline blood glucose level (t=0) from a tail snip using a glucometer.
o Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.

o Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15,
30, 60, 90, and 120 minutes).

» Plot the blood glucose concentration over time for both the PS10-treated and vehicle-treated
groups. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Assessment of Hepatic Steatosis

A detailed protocol for the assessment of hepatic steatosis following PS10 treatment is not
explicitly provided in the available literature. However, a general approach would involve:

o Animal Model and Treatment: Use a diet-induced obese mouse model and treat with PS10
as described for the glucose tolerance test.
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o Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver
tissue.

 Histological Analysis:

o

Fix a portion of the liver in 10% neutral buffered formalin.

[¢]

Embed the tissue in paraffin and section.

[¢]

Stain the sections with Hematoxylin and Eosin (H&E) to observe liver morphology and lipid
droplet accumulation.

[¢]

Stain frozen liver sections with Oil Red O to specifically visualize neutral lipids.
e Biochemical Analysis:

o Homogenize a portion of the liver tissue.

o Extract total lipids from the homogenate.

o Quantify the triglyceride content using a commercially available assay Kit.

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

A general protocol for measuring PDC activity in tissue lysates:

Materials:

Tissue samples (e.g., heart, liver, kidney)

PDC extraction buffer

Assay buffer

Substrates and cofactors (e.g., pyruvate, NAD+, coenzyme A)

Colorimetric or fluorometric detection reagents

Microplate reader
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Procedure:

e Sample Preparation: Homogenize the collected tissue samples in ice-cold PDC extraction
buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant
containing the mitochondrial fraction.

e Assay Reaction:
o In a microplate, add the tissue lysate to the assay buffer.

o Initiate the reaction by adding the substrates and cofactors. The reaction measures the
reduction of NAD+ to NADH, which can be coupled to a colorimetric or fluorometric
reporter.

e Measurement: Monitor the change in absorbance or fluorescence over time using a
microplate reader. The rate of change is proportional to the PDC activity.

o Data Analysis: Calculate the PDC activity, often expressed as nmol/min/mg of protein.

Synthesis

A detailed, step-by-step synthesis protocol for PS10 is not publicly available in the peer-
reviewed literature. The development of PS10 was described as a "structure-guided design to
convert a known Hsp90 inhibitor," with a key step being the "substitution of a carbonyl group in
the parent compound with a sulfonyl in the PDK inhibitors."[2]

Clinical Trials

As of the date of this document, there is no publicly available information regarding any
registered clinical trials for the PS10 compound.

Conclusion

PS10 is a potent and selective pan-PDK inhibitor with promising preclinical activity. Its ability to
enhance PDC function, improve glucose tolerance, and reduce hepatic steatosis in animal
models of metabolic disease highlights its therapeutic potential. This technical guide provides a
summary of the core chemical and biological properties of PS10, which may serve as a
foundation for further research and development. Further studies are warranted to fully
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elucidate its therapeutic efficacy and safety profile in preparation for potential clinical
investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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